(S)-tert-butyl 6-(benzyloxy)-1-hydroxyhexan-2-ylcarbamate
Description
(S)-tert-Butyl 6-(benzyloxy)-1-hydroxyhexan-2-ylcarbamate is a chiral carbamate-protected amine derivative featuring a hexan-2-yl backbone. Key structural elements include:
- tert-Butyl carbamate group: A bulky protecting group for amines, offering stability under basic and neutral conditions while being cleavable under strong acidic conditions (e.g., trifluoroacetic acid).
- Benzyloxy group (C₆H₅CH₂O-): A common alcohol-protecting moiety removable via hydrogenolysis (H₂/Pd-C).
- (S)-Configuration: Indicates stereochemical specificity, which is critical in pharmaceutical synthesis or asymmetric catalysis.
This compound is likely employed in multi-step organic syntheses, particularly in pharmaceutical intermediates where controlled deprotection of functional groups is essential .
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-6-phenylmethoxyhexan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-18(2,3)23-17(21)19-16(13-20)11-7-8-12-22-14-15-9-5-4-6-10-15/h4-6,9-10,16,20H,7-8,11-14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCGENHGRWPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s structural analogs are primarily derived from pyridine and quinoline frameworks (as seen in the provided evidence). Below is a comparative analysis:
Table 1: Functional Group Comparison
Stability and Reactivity
Table 2: Stability and Deprotection Strategies
Key Observations :
- The tert-butyl carbamate in the target compound offers superior stability under basic conditions compared to benzyloxy groups, which may degrade under prolonged acidic exposure.
- Benzyloxy groups across analogs (e.g., in 3-(benzyloxy)-2-bromo-6-iodopyridine) share consistent deprotection via hydrogenolysis, making them versatile in orthogonal protection strategies .
Stereochemical and Physicochemical Properties
- Chirality: The (S)-configuration distinguishes the target compound from non-chiral analogs (e.g., 3-(benzyloxy)-2-bromo-6-iodopyridine), enabling enantioselective applications.
- Solubility: The linear aliphatic chain may enhance lipid solubility compared to aromatic pyridine/quinoline derivatives, improving membrane permeability in drug delivery .
Research Implications
- Peptide Synthesis : The tert-butyl carbamate protects amines during solid-phase synthesis, while the benzyloxy group safeguards alcohols.
- Chiral Intermediates : The (S)-configuration is valuable in asymmetric catalysis or active pharmaceutical ingredients (APIs) requiring stereochemical purity.
Q & A
Q. What strategies mitigate side reactions in late-stage functionalization?
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